molecular formula C17H11BrClNO3 B4581914 {2-bromo-4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid

{2-bromo-4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid

Cat. No. B4581914
M. Wt: 392.6 g/mol
InChI Key: PNBFLWVBZZTYFU-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves condensation reactions, halogenation, and functional group transformations. For example, Galanin, Yakubov, and Shaposhnikov (2009) demonstrated the synthesis of [4-(triphenylmethyl)phenoxy]acetic and 3-[4-(triphenylmethyl)phenoxy]propionic acids through condensation, which reacted further to produce meso-substituted zinc tetrabenzoporphyrins (Galanin, Yakubov, & Shaposhnikov, 2009). Such methodologies could be adapted for the synthesis of the specified compound, highlighting the importance of precise functional group manipulations.

Molecular Structure Analysis

Molecular structure analysis often relies on techniques such as X-ray crystallography and NMR spectroscopy. Haasbroek, Oliver, and Carpy (1998) utilized these methods to confirm the structure of a related compound, 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid, revealing insights into its conformation and electronic distribution (Haasbroek, Oliver, & Carpy, 1998). Such detailed structural elucidation is critical for understanding the reactivity and properties of {2-bromo-4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid.

Chemical Reactions and Properties

The compound's reactivity can be inferred from related studies, where bromodeacylation and substitution reactions play significant roles in modifying the structure of aryl acetates, as Mare and Hannan (1970) have shown. These reactions are essential for introducing or modifying functional groups, impacting the compound's chemical behavior and potential applications (Mare & Hannan, 1970).

Physical Properties Analysis

Physical properties such as melting points, boiling points, solubility, and crystal structure are vital for the practical handling of the compound. For instance, Guzei, Gunderson, and Hill (2010) provided a detailed analysis of 2-(3-bromo-4-methoxyphenyl)acetic acid, focusing on crystal formation and physical constants. Such information is crucial for understanding the conditions under which {2-bromo-4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid can be isolated, purified, and utilized in various applications (Guzei, Gunderson, & Hill, 2010).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds, stability under various conditions, and potential for further chemical transformations, are fundamental aspects of {2-bromo-4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid. Studies such as those by Hartshorn, Judd, and Robinson (1986) on the chlorination of phenols provide insights into how halogenation affects the chemical behavior of phenolic compounds, which could be extrapolated to understand the behavior of the target compound under similar conditions (Hartshorn, Judd, & Robinson, 1986).

Scientific Research Applications

Herbicide and Environmental Impact

  • Phenoxy Herbicides and Cancer Risks : Studies have explored the association between phenoxy herbicides, such as 2,4-dichlorophenoxy-acetic acid, and risks of soft tissue sarcoma. Research indicates that long-term exposure to these chemicals might increase cancer risk, although further studies are needed for conclusive evidence (Smith et al., 1984).
  • Advanced Oxidation Processes : Research on advanced oxidation processes for degrading chlorinated phenoxy acids in environmental applications has been conducted. This involves optimizing conditions for the effective degradation of herbicides in aqueous solutions to protect the environment (Mehralipour & Kermani, 2021).

Biological Degradation

  • Biological Degradation Mechanisms : Investigations into the biological decomposition of phenoxy herbicides, including their biodegradation by bacteria and fungi, have been a focus. This research is significant for understanding how to remove these compounds from the environment effectively (Serbent et al., 2019).

Antibacterial and Antitubercular Activities

  • Medical Applications : The antibacterial and antitubercular potential of compounds derived from phenoxy acetic acid hydrazide, such as {2-bromo-4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid, have been explored. Some of these compounds show promising activity against pathogenic strains and Mycobacterium tuberculosis (Raja et al., 2010).

Analytical Chemistry and Detection

  • Detection and Analysis : Research on the detection and analysis of chlorophenoxy acids, including methods like high-performance liquid chromatography and mass spectrometry, are crucial for environmental monitoring and quality control (Mattina, 1991).

properties

IUPAC Name

2-[2-bromo-4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClNO3/c18-15-8-11(1-6-16(15)23-10-17(21)22)7-13(9-20)12-2-4-14(19)5-3-12/h1-8H,10H2,(H,21,22)/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBFLWVBZZTYFU-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC2=CC(=C(C=C2)OCC(=O)O)Br)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C\C2=CC(=C(C=C2)OCC(=O)O)Br)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-bromo-4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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